molecular formula C16H15N3OS B12532121 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide CAS No. 652328-56-8

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide

Cat. No.: B12532121
CAS No.: 652328-56-8
M. Wt: 297.4 g/mol
InChI Key: ODAGPHFSEYXVIW-UHFFFAOYSA-N
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Description

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a butanethioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide typically involves the reaction of appropriate hydrazones with thioamides under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and possibly employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, oxo compounds, and hydrazine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism by which 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a sortase A transpeptidase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction essential for bacterial cell wall synthesis . This inhibition disrupts bacterial virulence and biofilm formation, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide stands out due to its thioamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial agents and studying enzyme inhibition mechanisms.

Properties

CAS No.

652328-56-8

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-oxo-N-phenyl-2-(phenylhydrazinylidene)butanethioamide

InChI

InChI=1S/C16H15N3OS/c1-12(20)15(19-18-14-10-6-3-7-11-14)16(21)17-13-8-4-2-5-9-13/h2-11,18H,1H3,(H,17,21)

InChI Key

ODAGPHFSEYXVIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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